![molecular formula C17H13F2NO2S B2596654 1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione CAS No. 306730-68-7](/img/structure/B2596654.png)
1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H13F2NO2S and its molecular weight is 333.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Efficient Synthesis Techniques
One significant application of this compound involves its role in the efficient synthesis of Nα-urethane-protected β- and γ-amino acids. The compound reacts in a Lossen-type reaction with primary alcohols to furnish corresponding Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) with excellent yields and purities, showcasing its utility in an essentially "one-pot" procedure (Cal et al., 2012).
Synthesis of Heterocyclic Compounds
This compound also plays a crucial role in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines by intramolecular cyclization of 6-amino-3-keto sulfones. This methodology provides a convenient way to generate both aromatic and saturated 2,5-disubstituted five-membered heterocyclic compounds, indicating its versatility in organic synthesis (Benetti et al., 2002).
Development of High-Performance Materials
The compound has been investigated for its potential in the development of transparent aromatic polyimides with high refractive indices and small birefringences, along with good thermomechanical stabilities. These materials are synthesized by the conventional two-step thermal polycondensation of derivatives of the compound, showing promise for applications in optoelectronic devices (Tapaswi et al., 2015).
Organic Electronics and Photovoltaic Applications
Another research application includes the design and synthesis of a bifluorenylidene-functionalized, H-shaped, small molecular non-fullerene electron acceptor for organic solar cells. The compound, featuring diketopyrrolopyrrole as terminal functionalities, demonstrated promising optoelectronic properties and high electron mobility, leading to an impressive efficiency in organic solar cells, highlighting its potential in renewable energy technologies (Gupta et al., 2017).
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO2S/c1-10-2-5-12(6-3-10)23-15-9-16(21)20(17(15)22)14-7-4-11(18)8-13(14)19/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEIHJHUEAQDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

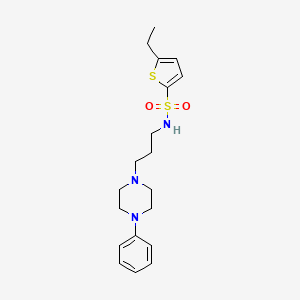
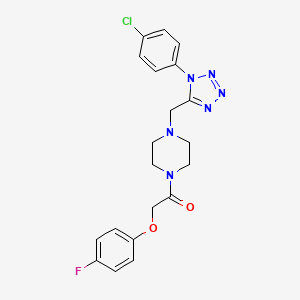
![N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide](/img/structure/B2596579.png)

![3-(2-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2596582.png)
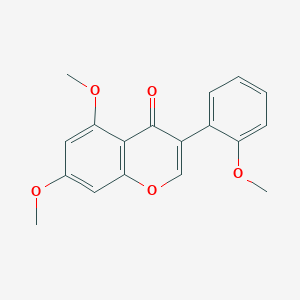
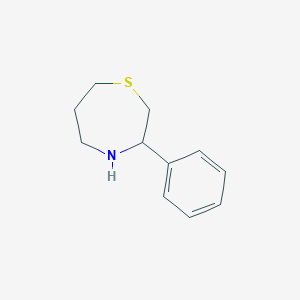

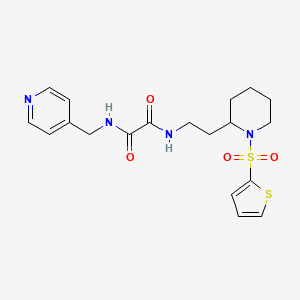
![{6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2596590.png)
![2-(3-isopropylureido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2596591.png)

![1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2596594.png)
